![molecular formula C17H24ClN5O2S B2504627 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216481-24-1](/img/structure/B2504627.png)
2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological activities, and molecular structures, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic chemical precursors. For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives were synthesized through reactions involving monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and further reactions with substituted amines . Similarly, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involved the formation of an acid chloride intermediate, which then reacted with 2,3-diaminopyridine . These methods suggest that the synthesis of the compound would likely involve building the pyrazole and thienopyridine moieties separately, followed by their coupling and further functionalization.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. For the compound , similar analytical methods would likely reveal the presence of the pyrazole and thienopyridine rings, as well as the substituents attached to these moieties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, depending on the reaction conditions . These reactions highlight the potential for the compound to undergo functionalization or to form heterocyclic structures under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their solubility, stability, and reactivity, are crucial for their potential application as pharmaceutical agents. The compounds discussed in the papers exhibit selective potency against multi- and extensive drug-resistant tuberculosis, suggesting that they have been optimized for biological activity and likely possess favorable pharmacokinetic properties . The compound , with its complex structure, would require a thorough analysis to determine its physical and chemical properties, which would be critical for its application in a biological context.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound is integral to the synthesis of novel heterocyclic compounds, which are a focal point in the development of new pharmaceuticals due to their diverse biological activities. For example, derivatives of pyrazole and pyridine have been synthesized using similar compounds as key intermediates. These processes involve intricate reactions that lead to the formation of compounds expected to possess hypertensive activity (Kumar & Mashelker, 2007). Additionally, the functionalization reactions of pyrazole-derived compounds have been explored to yield products with significant structural diversity, which is crucial for identifying new pharmacologically active molecules (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Activities
Another application is in the synthesis and testing of new thiazole and pyrazole derivatives based on specific moieties for antimicrobial activities. Research has demonstrated that some synthesized compounds exhibit promising antimicrobial properties, making them potential candidates for drug development against various bacterial and fungal infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Cytotoxic Activities
Compounds synthesized from pyrazole-3-carboxamide derivatives have also been evaluated for their cytotoxic activities, particularly against cancer cell lines. This research area is critical for the development of new chemotherapeutic agents. The synthesis of novel compounds and their biological evaluation have led to the identification of molecules with significant cytotoxic effects, contributing to the pool of potential anticancer drugs (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Propriétés
IUPAC Name |
2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S.ClH/c1-9(2)22-6-5-11-13(8-22)25-17(14(11)15(18)23)19-16(24)12-7-10(3)21(4)20-12;/h7,9H,5-6,8H2,1-4H3,(H2,18,23)(H,19,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSZYDZMQFGXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

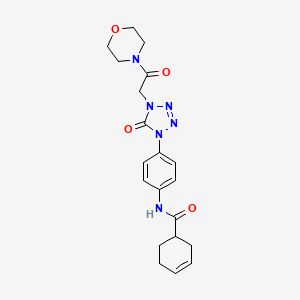
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)

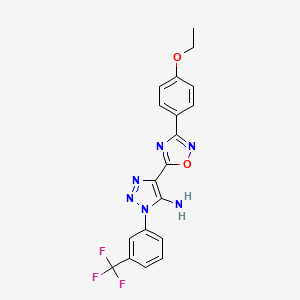
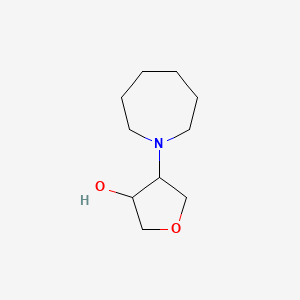
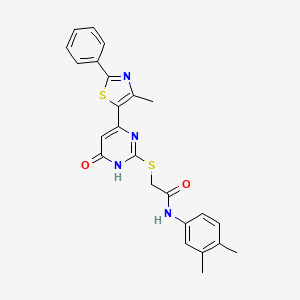
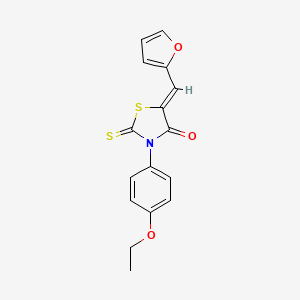
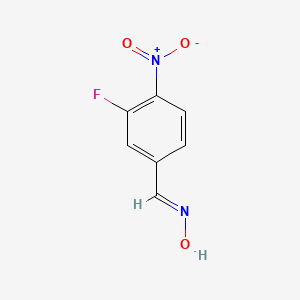
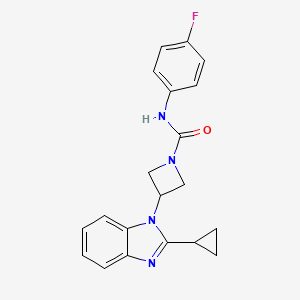
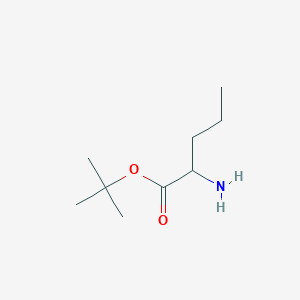
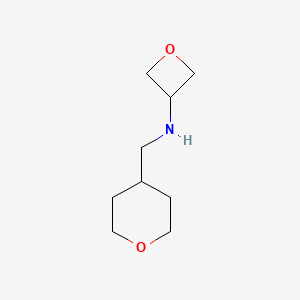
![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)